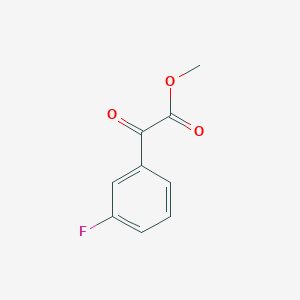

Methyl 2-(3-fluorophenyl)-2-oxoacetate

Description

Significance and Research Context of α-Keto Esters in Organic Synthesis

α-Keto esters are a class of organic compounds characterized by a ketone and an ester functional group separated by a single bond. This vicinal arrangement of two carbonyl groups results in unique electronic properties and a high degree of reactivity, making them exceptionally versatile building blocks in organic synthesis. bldpharm.com

The primary significance of α-keto esters lies in their multifaceted reactivity. The presence of two adjacent electrophilic centers, the ketonic carbonyl and the ester carbonyl, allows them to participate in a wide array of chemical transformations. wikipedia.org They are valuable precursors for the synthesis of numerous important molecules, including chiral α-hydroxy esters, amino acids, and various heterocyclic compounds. orgsyn.orgsigmaaldrich.com Common reactions involving α-keto esters include:

Nucleophilic Additions: The ketonic carbonyl is highly susceptible to attack by nucleophiles, leading to the formation of tertiary alcohols. wikipedia.org

Reductions: The ketone can be selectively reduced to afford α-hydroxy esters, which are valuable chiral building blocks. khanacademy.org

Cycloaddition Reactions: They can act as dienophiles or heterodienes in reactions like the Diels-Alder reaction to construct complex cyclic systems. wikipedia.org

Acylating Agents: Under certain conditions, α-keto acids (derived from the hydrolysis of α-keto esters) can serve as "green" acylating agents, releasing carbon dioxide as the only byproduct. orgsyn.org

The development of asymmetric catalysis has further expanded the utility of α-keto esters, enabling the synthesis of enantiomerically pure compounds that are crucial in medicinal chemistry and materials science. wikipedia.org Their stability and ease of handling also contribute to their widespread use as platform molecules in both laboratory and industrial settings. khanacademy.org

Overview of Fluorinated Organic Compounds in Modern Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical research, with profound impacts on pharmaceuticals, agrochemicals, and materials science. nih.govmnstate.edu The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart significant changes to the physical, chemical, and biological properties of an organic molecule upon its incorporation. chemicalbook.com

The C-F bond is the strongest single bond in organic chemistry, which lends exceptional thermal and chemical stability to fluorinated compounds. chemicalbook.comrsc.org In pharmaceuticals, the introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. It is estimated that approximately 25% of small-molecule drugs currently in clinical use contain at least one fluorine atom. youtube.comchemicalbook.com Notable examples include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. nih.gov

In materials science, fluorination is key to creating advanced materials with unique properties. nih.gov Fluoropolymers, such as polytetrafluoroethylene (PTFE), are renowned for their chemical inertness and low friction. mnstate.edu Fluorinated surfactants and liquid crystals are also widely used in various technological applications. nih.govyoutube.com While the persistence of some fluorinated compounds in the environment is a concern, the strategic and selective introduction of fluorine into molecules remains a powerful tool for chemists to fine-tune molecular properties and design next-generation products. rsc.orgchemicalbook.com

Positional Isomerism of Fluorine Substitution and its Chemical Implications

In aromatic systems like the phenyl ring of Methyl 2-(3-fluorophenyl)-2-oxoacetate, the position of the fluorine substituent—be it ortho, meta, or para relative to another group—has profound chemical implications. This phenomenon, known as positional isomerism, can significantly alter the electronic environment of the ring and, consequently, the molecule's reactivity and physical properties.

Fluorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). Simultaneously, due to its lone pairs, it can donate electron density to the aromatic π-system through a resonance effect (+M effect). The interplay of these two opposing effects is highly dependent on the substituent's position.

Ortho and Para Positions: At the ortho and para positions, both the inductive and resonance effects are operative. The resonance effect often leads to an increase in electron density at these positions, which can influence the regioselectivity of electrophilic aromatic substitution reactions. chemguide.co.uk

Data for this compound

| Property | Value |

| CAS Number | 185030-42-6 chemscene.com |

| Molecular Formula | C₉H₇FO₃ chemscene.com |

| Molecular Weight | 182.15 g/mol chemscene.com |

| SMILES | COC(=O)C(=O)C1=CC(=CC=C1)F chemscene.com |

| Topological Polar Surface Area | 43.37 Ų chemscene.com |

| LogP | 1.1814 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Hydrogen Bond Donors | 0 chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKMIBLFPGDNMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 3 Fluorophenyl 2 Oxoacetate

Strategies for Carbon-Carbon Bond Formation in α-Keto Ester Synthesis

Direct Acylation Approaches for Oxoacetate Formation

Direct acylation of an aromatic ring represents one of the most straightforward methods for the synthesis of aryl ketones. The Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution, can be effectively applied to produce α-keto esters. sigmaaldrich.comorganic-chemistry.org In this approach, a fluorinated aromatic compound, such as 3-fluorobenzene, is treated with an appropriate acylating agent in the presence of a strong Lewis acid catalyst.

For the synthesis of Methyl 2-(3-fluorophenyl)-2-oxoacetate, the reaction would involve the acylation of 3-fluorobenzene with methyl oxalyl chloride, typically catalyzed by aluminum chloride (AlCl₃). nih.gov The catalyst activates the acyl chloride, forming a highly electrophilic acylium ion which is then attacked by the electron-rich aromatic ring. sigmaaldrich.comyoutube.com The electron-withdrawing nature of the resulting keto-ester group deactivates the aromatic ring, preventing further acylation reactions and ensuring the formation of a monoacylated product. organic-chemistry.orgnih.gov

Table 1: Key Parameters for Friedel-Crafts Acylation

| Parameter | Description |

| Arene Substrate | 3-Fluorobenzene |

| Acylating Agent | Methyl oxalyl chloride |

| Catalyst | Aluminum chloride (AlCl₃) or other Lewis acids |

| Solvent | Typically a non-polar, inert solvent like dichloromethane (B109758) or carbon disulfide |

| Mechanism | Electrophilic Aromatic Substitution via an Acylium Ion Intermediate |

Condensation Reactions Utilizing α-Diazocarbonyl Compounds

The use of α-diazocarbonyl compounds offers a versatile entry to α-keto esters through transition metal-catalyzed reactions. rsc.org Rhodium(II) catalysts are particularly effective in generating rhodium-carbenoid intermediates from α-diazo esters. organic-chemistry.orgnih.gov These reactive intermediates can then undergo various transformations.

One potential pathway involves the reaction of a diazo(aryl)acetate with water, catalyzed by a dirhodium complex, to yield the corresponding aryl α-keto ester. researchgate.net For the target molecule, this would conceptually involve a rhodium-catalyzed reaction of methyl 2-diazo-2-(3-fluorophenyl)acetate. However, a more common application is the annulation or C-H insertion reactions. rsc.org While not a direct condensation to form the final product in one step from simple precursors, the unique reactivity of diazocarbonyls makes them a powerful tool in the broader landscape of organic synthesis.

Oxidative Cleavage and Transformation of Aryl Methyl Ketone Precursors

A highly efficient and modern approach to α-keto esters involves the oxidation of more readily available aryl methyl ketones. organic-chemistry.org This strategy leverages the development of powerful catalytic systems that can selectively oxidize the α-methyl group. A prominent example is the copper-catalyzed aerobic oxidative esterification. acs.org

In this method, a substituted acetophenone, such as 3-fluoroacetophenone, is reacted with methanol (B129727) in the presence of a copper catalyst (e.g., CuOTf) and an oxygen atmosphere (often from air). organic-chemistry.org The reaction proceeds through the oxidation of the methyl group to an aldehyde (a glyoxal (B1671930) intermediate), which is then trapped by the alcohol to form a hemiacetal. nih.gov Further oxidation yields the final α-keto ester. organic-chemistry.org This method is valued for its use of inexpensive catalysts, readily available starting materials, and environmentally benign oxidant (O₂).

Another established method for this transformation is the oxidation of aryl methyl ketones using selenium dioxide (SeO₂). This classic method effectively converts the methyl group into a carbonyl, forming an intermediate phenylglyoxal (B86788) which can then be esterified.

Table 2: Comparison of Oxidative Methods for α-Keto Ester Synthesis

| Method | Starting Material | Key Reagents | Advantages |

| Copper-Catalyzed Aerobic Oxidation | 3-Fluoroacetophenone, Methanol | Cu(I) or Cu(II) salt, O₂ (Air) | Green oxidant, high atom economy, broad substrate scope. organic-chemistry.orgacs.org |

| Selenium Dioxide Oxidation | 3-Fluoroacetophenone | SeO₂, often followed by esterification | Well-established, effective for generating α-ketoaldehydes. |

Selective Fluorination Techniques for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring requires specific synthetic methods. While direct fluorination of the final Methyl 2-phenyl-2-oxoacetate scaffold is conceivable, it presents significant challenges regarding selectivity. Therefore, synthetic strategies typically employ one of two main approaches: starting with a pre-fluorinated building block or performing a selective fluorination on a suitable precursor.

The most common and regiochemically precise method is to begin the synthesis with a commercially available starting material that already contains the fluorine atom at the desired position, such as 3-fluorobenzene or 3-fluoroacetophenone. This circumvents issues with regioselectivity in the fluorination step.

However, should a direct fluorination be required, electrophilic fluorination is the primary method for introducing fluorine onto an aromatic ring. wikipedia.org Reagents containing a weak nitrogen-fluorine (N-F) bond, such as Selectfluor® (F-TEDA-BF₄), are widely used. mpg.de These reagents act as a source of "electrophilic fluorine" (F⁺). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring attacks the electrophilic fluorine atom. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. For a precursor like methyl phenylglyoxylate (B1224774), the oxoacetate group is strongly deactivating and meta-directing, which would favor the formation of the desired 3-fluoro isomer. youtube.com Despite this, mixtures of isomers are common, often necessitating chromatographic separation.

Other hypervalent iodine-based reagents have also been developed to promote fluorination reactions under mild conditions. nih.govacs.orgorganic-chemistry.org

Derivatization from Oxoacetic Acid Analogues and Esterification

An alternative and robust synthetic route involves the preparation of the corresponding α-keto acid, 2-(3-fluorophenyl)-2-oxoacetic acid, followed by esterification. This approach can be advantageous if the α-keto acid is more readily accessible or if purification is simpler at the acid stage.

The α-keto acid itself can be synthesized through various means, including the hydrolysis of a corresponding nitrile (e.g., 3-fluorobenzoyl cyanide) or the oxidation of precursor molecules like 3-fluoromandelic acid. Once the 2-(3-fluorophenyl)-2-oxoacetic acid is obtained, it can be converted to its methyl ester, this compound, through standard esterification procedures.

The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product.

Mechanistic Considerations in Synthetic Pathway Development

Understanding the underlying reaction mechanisms is critical for optimizing reaction conditions and predicting outcomes.

Friedel-Crafts Acylation: The mechanism proceeds through the generation of a resonance-stabilized acylium ion by the reaction of the acyl chloride with the Lewis acid catalyst. sigmaaldrich.comyoutube.com This electrophile is then attacked by the nucleophilic aromatic ring in a classic electrophilic aromatic substitution pathway. The stability and reactivity of the acylium ion are key factors influencing the reaction's success.

Copper-Catalyzed Oxidation: Mechanistic studies suggest that the copper-catalyzed aerobic oxidation of acetophenones involves radical pathways. organic-chemistry.org The reaction may initiate with the formation of a hemiketal from the ketone and alcohol, followed by a single electron transfer (SET) process with the Cu(II) species to form a carbon-centered radical. acs.org This radical is then trapped by molecular oxygen to form a peroxide intermediate, which ultimately rearranges and eliminates to give the α-keto ester. The carbonyl oxygen in the final ester product has been shown to originate primarily from molecular oxygen. organic-chemistry.org

Rhodium-Catalyzed Diazo Reactions: These reactions proceed via the formation of a transition metal carbene (or carbenoid) intermediate. rsc.org The rhodium(II) catalyst reacts with the diazo compound, leading to the extrusion of dinitrogen (N₂) and the formation of the highly reactive rhodium-carbene species. nih.gov The subsequent reactivity of this intermediate—be it C-H insertion, cyclopropanation, or reaction with a nucleophile—is dictated by the substrate structure and the nature of the ligands on the rhodium catalyst.

Electrophilic Aromatic Fluorination: The precise mechanism of electrophilic fluorination is still a subject of some debate but is often depicted as an Sₙ2-like attack of the nucleophilic carbon of the aromatic ring on the electrophilic fluorine atom of the N-F reagent. wikipedia.org This attack forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the fluorinated product.

Mechanistic Investigations of Chemical Transformations and Reactivity

Nucleophilic Addition Reactions at the α-Keto Carbonyl Center

The most prominent reaction of aldehydes and ketones is nucleophilic addition to the carbonyl group. masterorganicchemistry.com In Methyl 2-(3-fluorophenyl)-2-oxoacetate, the carbon atom of the α-keto group is sp2 hybridized and possesses a significant partial positive charge due to the high electronegativity of the oxygen atom. masterorganicchemistry.comlibretexts.org This makes it a prime electrophilic site for attack by a wide range of nucleophiles.

The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, which leads to the breaking of the C=O pi bond. This process results in the formation of a tetrahedral alkoxide intermediate as the carbon rehybridizes from sp2 to sp3. libretexts.org Subsequent protonation of the negatively charged oxygen atom yields an alcohol. youtube.com

The reactivity of the keto-carbonyl in this compound is enhanced by the electronic effects of its substituents. The presence of the electron-withdrawing 3-fluorophenyl group increases the electrophilicity of the α-keto carbon, making it more susceptible to nucleophilic attack compared to non-aromatic or electron-rich aryl ketones. Research on similar activated ketones, such as trifluoromethyl ketones, has shown that electron-withdrawing groups significantly activate the carbonyl group toward nucleophilic addition. nih.gov This principle indicates that this compound is a highly reactive substrate for these types of transformations. The reaction is highly regioselective, with nucleophiles preferentially attacking the more electrophilic keto-carbonyl over the less reactive ester carbonyl. masterorganicchemistry.com

| Nucleophile Type | Reagent Example | Intermediate | Final Product Type (after workup) |

|---|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Alkoxide | α-Hydroxy ester |

| Organometallic | Grignard Reagent (R-MgBr) | Alkoxide | Tertiary alcohol |

| Cyanide | Hydrogen Cyanide (HCN) / KCN | Cyanohydrin alkoxide | Cyanohydrin |

Condensation Pathways with Diverse Amine and Alcohol Substrates

The ketone functionality of this compound allows it to undergo condensation reactions with amine and alcohol substrates, typically under catalytic conditions.

Reaction with Amines: With primary amines (R-NH₂), the compound is expected to form imines (often called Schiff bases). The reaction proceeds via the initial nucleophilic addition of the amine to the keto-carbonyl to form a carbinolamine intermediate. Subsequent dehydration, usually promoted by mild acid catalysis, yields the C=N double bond of the imine. Secondary amines (R₂NH) would similarly react to form an enamine, provided there is an abstractable proton on an adjacent carbon.

Reaction with Alcohols: In the presence of an acid catalyst, alcohols (R-OH) add to the ketone to form hemiketals. If an excess of the alcohol is used, a second substitution reaction occurs to form a ketal. Diols, such as ethylene (B1197577) glycol, are commonly used to form cyclic ketals. This reaction is reversible and is frequently employed as a method to protect the highly reactive ketone group during other synthetic steps.

While specific studies detailing these condensation reactions for this compound are not widely available, the established principles of ketone reactivity confirm its suitability as a substrate for these important transformations.

Decarboxylation Mechanisms Under Acidic or Basic Conditions

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a characteristic reaction of β-keto acids. masterorganicchemistry.com this compound, being a β-keto ester, does not undergo decarboxylation directly. It must first be hydrolyzed to its corresponding β-keto acid, 3-fluoro-phenylglyoxylic acid . This hydrolysis can be achieved under either acidic or basic conditions.

Acidic Conditions: Treatment with aqueous acid (e.g., H₃O⁺) and heat initially catalyzes the hydrolysis of the methyl ester to the carboxylic acid. The resulting β-keto acid then readily undergoes decarboxylation. The mechanism proceeds through a cyclic, six-membered transition state where the carbonyl oxygen of the carboxylic acid hydrogen-bonds to the α-keto group. youtube.com This concerted pericyclic reaction leads to the elimination of CO₂ and the formation of an enol intermediate, which rapidly tautomerizes to the more stable ketone product, 1-(3-fluorophenyl)ethanone . masterorganicchemistry.comyoutube.com

Basic Conditions: The process begins with saponification, where a base (e.g., NaOH) hydrolyzes the ester to form a carboxylate salt. In a separate step, the reaction mixture is acidified to protonate the carboxylate, generating the β-keto acid. Upon heating, this acid decarboxylates via the same cyclic mechanism described for the acidic pathway to yield the final ketone product. masterorganicchemistry.com

| Condition | Steps | Key Mechanistic Feature |

|---|---|---|

| Acidic | 1. Acid-catalyzed ester hydrolysis. 2. Decarboxylation of the β-keto acid. | Formation of the β-keto acid which decarboxylates via a cyclic transition state. |

| Basic | 1. Base-mediated hydrolysis (saponification). 2. Acidification to form the β-keto acid. 3. Decarboxylation upon heating. | Isolation of the carboxylate salt, followed by protonation and thermal decarboxylation. |

Stereoselective and Regioselective Aspects of Reactivity

The structural features of this compound give rise to important considerations of selectivity in its reactions.

Regioselectivity: The molecule contains two distinct electrophilic carbonyl centers: the ketone and the ester. Nucleophilic addition reactions demonstrate high regioselectivity, overwhelmingly favoring attack at the more electrophilic and reactive ketone carbonyl. masterorganicchemistry.com The resonance stabilization of the ester group makes its carbonyl carbon less electrophilic and therefore less reactive towards most nucleophiles compared to the ketone.

Stereoselectivity: The α-keto carbon is prochiral, meaning it is not a stereocenter itself but can be converted into one upon reaction. The trigonal planar geometry of the sp2-hybridized keto group allows a nucleophile to attack from either the top or bottom face. libretexts.org In the absence of any chiral influence (such as a chiral catalyst or a chiral reactant), the attack from either face is equally probable. This leads to the formation of a new stereocenter as a racemic mixture—a 50:50 blend of the two possible enantiomers of the resulting alcohol product. libretexts.org Achieving stereoselectivity (i.e., the preferential formation of one stereoisomer over the other) would require the use of specialized asymmetric synthesis methodologies.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy of Methyl 2-(3-fluorophenyl)-2-oxoacetate reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the fluorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied chemical environments and spin-spin coupling with each other and the fluorine atom. The methyl protons of the ester group characteristically present as a sharp singlet in the upfield region.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic Protons | 7.40 - 7.90 | Multiplet |

| Methyl Protons | 3.95 | Singlet |

This table is interactive. Click on the headers to sort.

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of this compound. The spectrum displays signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester groups are typically found at the most downfield positions due to their significant deshielding. The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing fluorine atom, which also exhibits carbon-fluorine coupling. The methyl carbon of the ester group appears at the most upfield position.

| Carbon Type | Chemical Shift (δ) in ppm |

| Ketone Carbonyl | 185.5 |

| Ester Carbonyl | 163.7 |

| Aromatic Carbons | 115.2 - 135.0 |

| Methyl Carbon | 53.2 |

This table is interactive. Click on the headers to sort.

Fluorine-19 NMR (¹⁹F NMR) is a highly specific technique used to probe the environment of the fluorine atom in this compound. The ¹⁹F NMR spectrum typically shows a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift of this signal is indicative of the electronic environment surrounding the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (JCF) can be observed, providing additional structural confirmation.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques offer complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups. The α-ketoester functionality results in two distinct C=O stretching frequencies, one for the ketone and one for the ester. The C-F bond also gives rise to a characteristic absorption band.

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| C=O (Ketone) Stretch | ~1738 | Strong |

| C=O (Ester) Stretch | ~1690 | Strong |

| C-O (Ester) Stretch | 1250 - 1300 | Strong |

| C-F Stretch | 1100 - 1200 | Strong |

| Aromatic C-H Stretch | ~3070 | Medium |

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The presence of the aromatic ring and the conjugated α-ketoester system gives rise to characteristic absorption bands in the UV region. These absorptions are typically attributed to π → π* transitions within the phenyl ring and n → π* transitions associated with the carbonyl groups. The exact position of the maximum absorbance (λmax) is sensitive to the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is predictable and provides a veritable fingerprint of the molecule's structure.

The mass spectrum of this compound is characterized by the appearance of its molecular ion peak. The primary fragmentation pathway involves the cleavage of the ester group. A common fragmentation is the loss of the methoxy (B1213986) group (•OCH₃) to form the 3-fluorobenzoylcarbonyl cation, or the loss of the methoxycarbonyl radical (•COOCH₃) to yield the 3-fluorobenzoyl cation. This latter fragment is often prominent and can undergo further fragmentation, such as the loss of carbon monoxide (CO).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the calculation of an exact molecular formula. This high degree of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. For this compound (C₉H₇FO₃), the precise mass provides definitive confirmation of its identity.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇FO₃ |

| Calculated Exact Mass | 182.03792 u |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography involves directing a beam of X-rays onto a perfectly ordered single crystal of the compound. The diffraction pattern produced is unique to the crystal's structure. Analysis of this pattern allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements of the crystal. For a molecule like this compound, this analysis would reveal the planarity of the phenyl ring, the orientation of the ester and keto groups relative to the ring, and the precise intramolecular bond distances and angles.

Table 2: Hypothetical Crystallographic Data Points for Analysis

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The geometric framework of the crystal (e.g., Monoclinic) |

| Space Group | The symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating crystal unit |

| Z Value | Number of molecules per unit cell |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, identification, and quantification of this compound, ensuring the purity of the compound.

Gas Chromatography (GC) and GC-FID

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic identifier under specific experimental conditions.

A Flame Ionization Detector (FID) is commonly coupled with GC for this type of analysis. The FID combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a measurable electrical current. The detector's response is proportional to the mass of carbon atoms entering the flame, making it an excellent tool for quantitative analysis. By measuring the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined.

Table 3: Typical Parameters for GC-FID Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Column Type | Capillary column with a specific stationary phase | e.g., DB-5 (5% Phenyl-methylpolysiloxane) |

| Column Dimensions | Length, internal diameter, film thickness | e.g., 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Inert gas to transport the sample | Helium or Nitrogen |

| Inlet Temperature | Temperature at which the sample is vaporized | 250 °C |

| Oven Program | Temperature gradient to facilitate separation | e.g., 100 °C hold 2 min, ramp to 280 °C |

| Detector | Type of detector used for quantification | Flame Ionization Detector (FID) |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Thin-Layer Chromatography (TLC) and Preparative TLC (PTLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the qualitative analysis of reaction progress and the identification of compounds present in a mixture. Its preparative variant, Preparative Thin-Layer Chromatography (PTLC), is employed for the purification of small-scale samples, typically in the range of milligrams. chemrxiv.orgescholarship.org Both techniques operate on the principle of differential partitioning of components between a stationary phase, commonly silica (B1680970) gel, and a mobile phase, a solvent or solvent mixture.

In the context of this compound, TLC serves as a rapid and efficient tool to monitor its formation during synthesis and to assess its purity. The choice of the mobile phase is critical for achieving good separation. For aryl oxoacetates and related esters, a common stationary phase is silica gel 60 F254, which contains a fluorescent indicator that allows for the visualization of spots under UV light.

A typical solvent system for the TLC analysis of compounds with similar polarity, such as methyl 4-chloro-phenylglyoxylate, is a mixture of ethyl acetate (B1210297) and heptane (B126788), often in a 1:9 ratio. chemicalbook.com The polarity of this mobile phase can be adjusted to optimize the separation and achieve a suitable retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For effective separation, an Rf value between 0.3 and 0.7 is generally desirable.

For the purification of this compound on a larger scale than analytical TLC allows, PTLC is a viable method. This technique utilizes thicker silica gel plates to accommodate a larger amount of sample. The crude sample is applied as a continuous band along the origin of the plate, which is then developed in a suitable solvent system. After development, the band corresponding to the desired compound is visualized under UV light, scraped from the plate, and the compound is extracted from the silica gel using a polar solvent like ethyl acetate.

Table 1: Illustrative TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Heptane (e.g., 1:4 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.4 - 0.6 (dependent on exact solvent ratio) |

| Application | Monitoring reaction progress, purity assessment |

Column Chromatography and Gel Permeation Chromatography (GPC)

Column Chromatography

For the purification of larger quantities of this compound, column chromatography is the preferred method. This technique involves packing a glass column with a stationary phase, typically silica gel, and passing a solution of the crude product through the column using a liquid mobile phase (eluent). The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

In the purification of related aryl oxoacetates, such as methyl 4-chloro-phenylglyoxylate, flash column chromatography using silica gel with an eluent system of ethyl acetate and heptane has been proven effective. chemicalbook.com A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often employed to enhance the separation of compounds with different polarities. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: Representative Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of Ethyl Acetate in Heptane (e.g., 5% to 20%) |

| Loading Technique | Wet loading or dry loading with silica gel |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

| Application | Preparative purification of the final compound |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their hydrodynamic volume or size in solution. microbenotes.comyoutube.com The stationary phase consists of a porous gel, and larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer retention time. tandfonline.comyoutube.com

While GPC is predominantly used for the analysis of high-molecular-weight polymers, it can also be applied to the analysis of low-molecular-weight organic compounds. tandfonline.comacs.org For small aromatic esters like this compound, GPC is not a standard purification technique. However, it can be used for analytical purposes, such as determining the presence of oligomeric impurities or for size-based separation from other small molecules in a mixture. The elution behavior of low-molecular-weight aromatic esters in GPC has been studied, indicating that these compounds can be effectively separated based on their molecular size. tandfonline.com

Table 3: Conceptual GPC Parameters for the Analysis of this compound

| Parameter | Description |

| Stationary Phase | Polystyrene-divinylbenzene gel |

| Mobile Phase | Tetrahydrofuran (B95107) (THF) or Chloroform |

| Detector | UV or Refractive Index (RI) Detector |

| Application | Analysis of molecular size distribution, detection of oligomers |

Computational Chemistry and Quantum Mechanical Analyses

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. mdpi.comresearchgate.net By solving approximations of the Schrödinger equation, DFT calculations can determine the optimized molecular geometry, including bond lengths and angles, as well as electronic properties like orbital energies.

For Methyl 2-(3-fluorophenyl)-2-oxoacetate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the standard approach. mdpi.com This level of theory is known to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net The key outputs from such a calculation would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.0 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -2.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. They are not based on actual published data for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Blue regions, conversely, denote positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. For this compound, the MEP surface would likely show strong negative potentials around the carbonyl and ester oxygen atoms, highlighting them as primary sites for interaction with electrophiles. The area around the hydrogen atoms and the phenyl ring would show less negative or positive potential.

Analysis of Non-Covalent Interactions and Bonding Motifs

Non-covalent interactions are crucial in determining the supramolecular chemistry and crystal packing of a compound. researchgate.netrsc.orgnih.gov Computational methods are essential for identifying and quantifying these weak interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a method used to partition crystal space and visualize intermolecular interactions. rsc.orgmdpi.com By mapping properties like dnorm (a normalized contact distance) onto the surface, one can identify regions of close contact between molecules. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Table 2: Hypothetical Hirshfeld Surface Contact Percentages for this compound

| Contact Type | Hypothetical Percentage |

| H···H | 45% |

| C···H / H···C | 25% |

| O···H / H···O | 20% |

| F···H / H···F | 8% |

| Other | 2% |

Note: This table presents plausible percentages for a molecule of this type based on analyses of similar compounds. It is not derived from experimental or calculated data for the target compound.

Investigation of Hydrogen Bonding Interactions (C-H…O)

While lacking strong hydrogen bond donors, this compound can participate in weak C-H···O hydrogen bonds. researchgate.netmdpi.com The aromatic C-H groups or the methyl ester C-H groups can act as donors, while the carbonyl and ester oxygen atoms serve as acceptors. These interactions, although weak, can play a significant role in the stabilization of the crystal structure. Computational analysis would identify the specific atoms involved and calculate the geometry (distance and angle) of these bonds.

Exploration of π-Hole Tetrel Bonding Interactions

A π-hole tetrel bond is a non-covalent interaction involving a region of positive electrostatic potential (the π-hole) on a Group 14 element (like the carbonyl carbon) and a nucleophile (like an oxygen atom from an adjacent molecule). rsc.org The α-ketoester moiety in this compound makes it a candidate for forming such interactions. Computational studies on similar molecules have shown that these C···O tetrel bonds can be significant in forming self-assembled dimers in the solid state. rsc.org Analysis would involve locating the positive π-hole on the carbonyl carbon via MEP calculations and identifying short C···O intermolecular contacts in the predicted crystal structure.

Theoretical Prediction of Conformational Preferences and Rotational Barriers

The flexibility of this compound is primarily due to rotation around the single bonds, particularly the bond connecting the phenyl ring to the carbonyl group and the C-C bond of the ester group. Theoretical calculations can predict the most stable conformers and the energy barriers for rotation between them.

In Silico Studies of Molecular Binding and Reactivity Profiles

In silico methodologies, particularly molecular docking and quantum chemical calculations, are instrumental in elucidating the binding affinities and reactivity of small molecules like this compound with biological targets or other chemical species. While specific, in-depth research studies focusing exclusively on the comprehensive molecular binding and reactivity profiles of this compound are not widely available in the public domain, we can infer its potential behavior based on its structural features and the application of established computational techniques.

Detailed Research Findings

The reactivity of a molecule is fundamentally governed by the distribution of its electrons. Quantum mechanical calculations, such as Density Functional Theory (DFT), can map out the electron density and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the presence of two carbonyl groups and a fluorine atom on the phenyl ring significantly influences its electronic properties.

The molecular electrostatic potential (MEP) surface is a key output of such calculations, visually representing the electrostatic potential on the electron density surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl groups, indicating their propensity to act as hydrogen bond acceptors or to interact with electrophilic sites. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the methyl group and the phenyl ring, suggesting their role as potential electron-deficient sites.

Frontier Molecular Orbital (FMO) theory is another critical tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the presence of the electron-withdrawing fluorine atom and carbonyl groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609) derivatives.

Molecular docking simulations could be employed to predict the binding mode and affinity of this compound within the active site of a target protein. These simulations would explore various conformations and orientations of the ligand, scoring them based on the predicted binding energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex. For instance, the carbonyl oxygens could act as hydrogen bond acceptors with amino acid residues like lysine (B10760008) or arginine, while the fluorophenyl ring could engage in hydrophobic or pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

While specific binding energy values and detailed interaction maps from published research on this particular compound are not available, the principles of in silico analysis provide a robust framework for predicting its behavior.

Data Tables

The following tables present computationally derived properties for this compound, which are typically generated from in silico models. It is important to note that these values are predictive and can vary depending on the computational method and level of theory employed.

Table 1: Calculated Physicochemical Properties

| Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 43.37 Ų |

| LogP | 1.18 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 3 |

Table 2: Hypothetical Reactivity Descriptors This table presents a hypothetical set of reactivity descriptors that would be calculated using DFT methods. The specific values would require dedicated quantum mechanical calculations.

| Descriptor | Symbol | Hypothetical Value | Significance |

| HOMO Energy | EHOMO | (Calculated Value) eV | Electron-donating ability |

| LUMO Energy | ELUMO | (Calculated Value) eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | (Calculated Value) eV | Chemical reactivity and stability |

| Electronegativity | χ | (Calculated Value) | Tendency to attract electrons |

| Chemical Hardness | η | (Calculated Value) | Resistance to change in electron configuration |

| Chemical Softness | S | (Calculated Value) | Reciprocal of hardness |

| Electrophilicity Index | ω | (Calculated Value) | Propensity to act as an electrophile |

Research on Derivatives and Analogues of Methyl 2 3 Fluorophenyl 2 Oxoacetate

Impact of Fluorine Substitution Position on Chemical Reactivity and Properties

The position of the fluorine atom on the phenyl ring of a phenylglyoxylate (B1224774) system has a profound impact on the molecule's electronic properties and, consequently, its chemical reactivity. This influence stems from the dual electronic nature of fluorine: it is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), and it possesses lone pairs of electrons that can participate in a weak, electron-donating resonance effect (+R). The interplay of these effects is highly dependent on the fluorine's position (ortho, meta, or para) relative to the α-ketoester side chain.

In the case of methyl 2-(3-fluorophenyl)-2-oxoacetate, the fluorine atom is in the meta position. At this position, the electron-withdrawing inductive effect dominates, as the resonance effect does not extend to the meta position. quora.com This results in a net withdrawal of electron density from the aromatic ring, making the carbonyl carbons of the α-ketoester group more electrophilic compared to an unsubstituted phenylglyoxylate. This increased electrophilicity can enhance the susceptibility of the carbonyl groups to nucleophilic attack.

If the fluorine were in the ortho position, both the inductive and resonance effects would be at play, along with a potential steric hindrance effect. The strong -I effect would still be present, but the +R effect could donate electron density towards the side chain, partially offsetting the inductive withdrawal. The proximity of the fluorine atom could also sterically hinder the approach of reactants to the α-keto group.

The following table summarizes the expected electronic effects of fluorine at different positions on the phenyl ring.

| Substitution Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect on the Ring |

| Ortho | Strong | Weak | Electron-withdrawing |

| Meta | Strong | Negligible | Strongly electron-withdrawing |

| Para | Strong | Weak | Electron-withdrawing |

Synthesis and Characterization of Substituted Phenyl Oxoacetate Analogues

The synthesis of substituted phenyl oxoacetate analogues, including those with varying fluorine positions, typically involves well-established organic chemistry methodologies. A common approach is the Friedel-Crafts acylation of a substituted benzene (B151609) with oxalyl chloride, followed by esterification with methanol (B129727). Alternatively, oxidation of the corresponding mandelic acid ester or the reaction of a Grignard reagent derived from a substituted bromobenzene (B47551) with diethyl oxalate (B1200264) can be employed.

The synthesis of fluorinated analogues often starts with the corresponding fluorinated benzaldehyde (B42025). beilstein-journals.org For example, a multi-step synthesis could involve the condensation of a fluorinated benzaldehyde with N-acetylglycine to form an azlactone, followed by hydrolysis and subsequent chemical transformations to yield the desired α-ketoester. beilstein-journals.orgresearchgate.net

Once synthesized, these analogues are rigorously characterized to confirm their structure and purity. The primary techniques used for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS). scielo.brnih.gov

¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons are particularly diagnostic of the substitution pattern on the phenyl ring. ¹³C NMR spectroscopy is used to identify all the carbon atoms, with the chemical shifts of the carbonyl carbons being of significant interest as they are sensitive to the electronic effects of the substituents. For fluorinated analogues, ¹⁹F NMR is a powerful tool to confirm the presence and environment of the fluorine atom.

IR spectroscopy is used to identify the characteristic functional groups. The strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups are prominent in the spectra of phenyl oxoacetates, typically appearing in the region of 1680-1750 cm⁻¹.

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural elucidation. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula. nih.gov

The table below illustrates the typical spectroscopic data that would be expected for a series of fluorinated methyl phenyl oxoacetate analogues.

| Compound | ¹H NMR (Aromatic Protons, ppm) | ¹³C NMR (Carbonyl Carbons, ppm) | IR (C=O stretch, cm⁻¹) |

| Methyl 2-(2-fluorophenyl)-2-oxoacetate | 7.20-7.80 (m, 4H) | ~163 (C=O, ester), ~185 (C=O, ketone) | ~1740, ~1690 |

| This compound | 7.30-7.90 (m, 4H) | ~164 (C=O, ester), ~186 (C=O, ketone) | ~1745, ~1695 |

| Methyl 2-(4-fluorophenyl)-2-oxoacetate | 7.10-7.30 (t, 2H), 8.00-8.20 (dd, 2H) | ~163 (C=O, ester), ~184 (C=O, ketone) | ~1735, ~1685 |

Note: The exact values can vary depending on the solvent and other experimental conditions.

Development of α-Ketoamide Derivatives from the Oxoacetate Scaffold

The this compound scaffold is a valuable precursor for the synthesis of α-ketoamide derivatives. These derivatives are of interest in medicinal chemistry, as the α-ketoamide moiety is a key pharmacophore in various enzyme inhibitors, including proteasome inhibitors. sci-hub.se The conversion of the methyl ester of the oxoacetate to an amide introduces a nitrogen atom, allowing for the exploration of a wider chemical space and the potential for new biological activities.

The synthesis of α-ketoamides from the corresponding α-ketoesters can be achieved through several synthetic routes. A common method is the direct aminolysis of the methyl ester with a desired amine. This reaction can sometimes be sluggish and may require elevated temperatures or the use of a catalyst.

A more versatile approach involves a two-step process. First, the methyl ester is hydrolyzed to the corresponding α-keto acid under basic or acidic conditions. The resulting carboxylic acid is then coupled with an amine using standard peptide coupling reagents, such as 1-ethyl-3-(3-(dimethylamino)propyl)-carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), in the presence of a base like N,N-diisopropylethylamine (DIPEA). sci-hub.se This method allows for the introduction of a wide variety of amine-containing fragments.

Another synthetic strategy for α-ketoamides involves the oxidation of α-hydroxyamides. sci-hub.se In this approach, the α-ketoester could first be reduced to the corresponding α-hydroxyester, which is then converted to an α-hydroxyamide. Subsequent oxidation of the α-hydroxyamide, for instance with 2-iodoxybenzoic acid (IBX), yields the target α-ketoamide. sci-hub.se Research has also demonstrated the synthesis of α-ketoamides from arylmethyl ketones, providing an alternative pathway to these structures. researchgate.net

The development of α-ketoamide derivatives from the this compound scaffold allows for the systematic investigation of structure-activity relationships. By varying the substituent on the amide nitrogen, researchers can modulate properties such as solubility, cell permeability, and target-binding affinity.

A general synthetic scheme for the conversion of this compound to an α-ketoamide derivative is presented below:

Step 1: Hydrolysis this compound is treated with a base, such as lithium hydroxide (B78521) (LiOH), in a solvent mixture like tetrahydrofuran (B95107) (THF) and water to hydrolyze the methyl ester to the corresponding carboxylic acid.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Synthetic Intermediate for Bioactive Molecules

The structural motifs within Methyl 2-(3-fluorophenyl)-2-oxoacetate—specifically the fluorophenyl group and the α-keto ester moiety—are prevalent in a wide range of pharmacologically active compounds. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The α-keto ester provides a reactive handle for a variety of chemical transformations, making it a key component in the synthesis of diverse molecular architectures.

Cysteine proteases are a class of enzymes that play critical roles in the lifecycle of parasites and in various human diseases. Cruzain, the major cysteine protease of the parasite Trypanosoma cruzi (the causative agent of Chagas disease), and Cathepsin B, a human lysosomal cysteine protease implicated in cancer progression, are significant therapeutic targets. capes.gov.brwikipedia.org The development of inhibitors for these enzymes is an active area of research. capes.gov.bracs.org

Various classes of inhibitors have been developed, including those with peptidic and non-peptidic backbones, often featuring an electrophilic "warhead" that covalently binds to the active site cysteine. wikipedia.org Examples of such warheads include fluoromethyl ketones and acyloxymethyl ketones. wikipedia.orgacs.orgsinocurechem.com While direct synthesis of cruzain or cathepsin B inhibitors from this compound is not extensively documented in readily available literature, its α-keto ester functionality represents a key starting point for creating such electrophilic traps or for building the core scaffold of non-covalent inhibitors. The 3-fluorophenyl group is a desirable feature for optimizing binding interactions within the enzyme's active site pockets.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The PI3K/Akt/mTOR and Pim kinase pathways are central to controlling cell growth, proliferation, and survival, making them prime targets for cancer therapy. organic-chemistry.orgresearchgate.net The development of small-molecule inhibitors that can target one or more of these kinases is a major focus of modern drug discovery. nih.gov

Many kinase inhibitors are heterocyclic compounds, such as those based on quinoline, purine, or thiazole (B1198619) scaffolds. organic-chemistry.orgresearchgate.netwho.int The synthesis of these complex heterocyclic systems often relies on versatile building blocks that can be elaborated into the final active molecule. Although specific examples detailing the use of this compound in the synthesis of Trk, PI3K/mTOR, or Pim inhibitors are not prominent, its structure is highly relevant. The fluorophenyl group can serve as a key pharmacophore for binding, while the α-keto ester can be transformed through various condensation and cyclization reactions to construct the core heterocyclic rings of such inhibitors.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and other biologically active molecules. e-bookshelf.demdpi.com The α-dicarbonyl unit within this compound is a classic reactant in many named reactions used to build heterocyclic rings.

A pertinent example of the utility of α-keto esters in heterocycle synthesis is in the formation of 1,2,4-triazines. In a documented procedure, α-keto esters react with C-glycopyranosyl formamidrazones in a cyclocondensation reaction to produce 3-glycopyranosyl-1,2,4-triazin-5(4H)-ones. nih.gov This reaction demonstrates how the two adjacent carbonyl groups of an α-keto ester can react with a dinucleophile to form a six-membered heterocyclic ring. nih.gov By analogy, this compound could be employed in similar condensation reactions with appropriate binucleophiles to generate a variety of fluorinated heterocycles, which are of significant interest in medicinal chemistry. e-bookshelf.denih.gov

| Reactant 1 | Reactant 2 | Heterocyclic Product | Reaction Type | Reference |

| C-Glycosyl Formamidrazone | α-Keto Ester (e.g., Ethyl Glyoxylate) | 3-Glycosyl-1,2,4-triazin-5(4H)-one | Cyclocondensation | nih.gov |

Potential in Agrochemical Research and Development

The strobilurin class of fungicides represents a major advancement in crop protection, acting by inhibiting mitochondrial respiration in fungi. fao.org A prominent member of this class is Kresoxim-methyl, which is used to control fungal diseases on a wide range of crops, including apples and pears. who.intfao.orgnih.gov

The chemical structure of Kresoxim-methyl is methyl (E)-methoxyimino[α-(o-tolyloxy)-o-tolyl]acetate. nih.gov Its synthesis involves the key transformation of an α-keto ester intermediate into a methoxyimino ether. A structurally related compound, Methyl 2-(2-methylphenyl)-2-oxoacetate, is noted as a direct intermediate in the synthesis of Kresoxim-methyl. frontiersin.org Given this precedent, this compound is a highly promising candidate for the development of new, fluorinated strobilurin analogues. The introduction of a fluorine atom on the phenyl ring could lead to fungicides with altered efficacy, spectrum of activity, or improved environmental profiles. The core reaction would involve the condensation of the keto group in this compound with methoxylamine.

| Precursor Compound | Key Transformation | Final Agrochemical | Class | Reference |

| Methyl 2-(2-methylphenyl)-2-oxoacetate | Condensation with methoxylamine | Kresoxim-methyl | Strobilurin Fungicide | nih.govfrontiersin.orggoogle.com |

| This compound | (Potential) Condensation with methoxylamine | Fluorinated Kresoxim-methyl Analogue | Strobilurin Fungicide | (By Analogy) |

Investigations in Polymer Chemistry and Functional Materials

Aryl keto esters are known to have applications in polymer science, particularly as photoinitiators for UV-curing processes. The non-fluorinated analogue, Methyl benzoylformate (also known as Methyl 2-oxo-2-phenylacetate), is a well-established Type II photoinitiator. sinocurechem.comchemicalbook.com Upon exposure to UV light, it can initiate radical polymerization, a process that is fundamental to the rapid curing of coatings, inks, and adhesives. sinocurechem.comchemicalbook.com Given its close structural similarity, this compound is also investigated for these properties, where the fluorine substituent could modulate the compound's absorption spectrum and initiating efficiency.

Furthermore, glyoxylate (B1226380) esters have been shown to undergo polymerization under basic conditions, forming polymers with a poly-methyleneoxy backbone and pendant ester groups. wikipedia.org This reactivity opens up possibilities for creating novel functional polymers from precursors like this compound, where the fluorophenyl groups would be incorporated as side chains, imparting unique properties to the resulting material.

| Compound Family | Application | Mechanism | Reference |

| Aryl Keto Esters (e.g., Methyl Benzoylformate) | UV Curing Photoinitiator | Free-radical generation upon UV exposure | acs.orgsinocurechem.comchemicalbook.com |

| Glyoxylate Esters | Monomer for Polymerization | Base-catalyzed polymerization | wikipedia.orggoogle.com |

Biocatalytic Transformations and Dynamic Kinetic Resolution using Alcohol Dehydrogenases

The asymmetric reduction of ketones to chiral alcohols is a cornerstone of modern synthetic chemistry, providing access to valuable enantiopure building blocks for pharmaceuticals and other fine chemicals. Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign method for these transformations. nih.govnih.govmatthey.com

This compound is an ideal substrate for a powerful biocatalytic process known as dynamic kinetic resolution (DKR). organic-chemistry.orgnih.gov In this process, the goal is to convert a racemic starting material entirely into a single, enantiomerically pure product. The target molecule, an α-keto ester, can be reduced by an ADH to a chiral α-hydroxy ester. The key to DKR is the simultaneous racemization of the starting material, meaning the slow-reacting enantiomer is continuously converted into the fast-reacting one. For α-keto esters, this racemization occurs readily under mild conditions. frontiersin.org

The process works as follows:

An alcohol dehydrogenase selectively reduces one enantiomer of the racemic α-keto ester to the corresponding α-hydroxy ester with high stereoselectivity.

The unreacted, slow-reacting enantiomer of the α-keto ester rapidly racemizes in the reaction medium.

This newly formed racemate re-enters the cycle, allowing the enzyme to continuously convert the substrate into a single enantiomer of the alcohol product, enabling theoretical yields approaching 100%.

Studies on other β-aryl α-keto esters have demonstrated the power of this approach, achieving high yields and excellent diastereoselectivity. acs.orgorganic-chemistry.orgnih.gov This makes the DKR of this compound using an ADH a highly attractive route to chiral methyl 2-(3-fluorophenyl)-2-hydroxyacetate, a valuable building block for complex bioactive molecules.

| Substrate Class | Technique | Enzyme Type | Product | Key Advantage | Reference |

| β-Aryl α-Keto Esters | Dynamic Kinetic Resolution (DKR) | Alcohol Dehydrogenase (ADH) / Transfer Hydrogenation Catalyst | Enantioenriched α-Hydroxy Esters / γ-Butyrolactones | High yield (>90%) and high enantioselectivity | acs.orgorganic-chemistry.orgnih.govfrontiersin.org |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of α-keto esters, including Methyl 2-(3-fluorophenyl)-2-oxoacetate, is a field ripe for innovation. scilit.com While traditional methods like Friedel-Crafts acylation and Grignard reactions exist, contemporary research is geared towards more efficient, selective, and sustainable catalytic systems. mdpi.com

Future efforts will likely concentrate on the following areas:

Palladium-Catalyzed Cross-Coupling Reactions: The development of palladium-catalyzed methods, such as the bicarbonylation of aryl halides, presents a promising route to α-keto esters. mdpi.com Future research could focus on developing catalysts that are more tolerant of a wider range of functional groups and operate under milder conditions, potentially reducing the need for high-pressure carbon monoxide atmospheres. mdpi.comresearchgate.net The use of air-stable ligand precursors, like PtBu3·HBF4, could also make these processes more practical for large-scale production. researchgate.net

Copper-Catalyzed Aerobic Oxidation: Copper-catalyzed aerobic oxidative esterification of the corresponding acetophenones using molecular oxygen as the oxidant is an attractive green chemistry approach. organic-chemistry.org Research in this area could aim to enhance catalyst efficiency and selectivity, and to better understand the reaction mechanism, particularly the role of dioxygen. organic-chemistry.org

Electrochemical Synthesis: As a sustainable alternative, electrochemical synthesis offers a pathway to α-keto acid methyl esters through the anodic oxidation of aryl methyl ketones. mdpi.com The use of potassium iodide has been shown to improve system stability. mdpi.com Further research could optimize reactor design and electrode materials to improve yield and energy efficiency.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs), for the reductive amination of α-ketoesters to produce chiral N-substituted α-amino esters is a burgeoning field. nih.gov Future research could explore the development of novel enzymes specifically tailored for the asymmetric transformation of this compound, providing access to enantiomerically pure compounds for pharmaceutical applications. nih.gov

Table 1: Emerging Catalytic Strategies for α-Ketoester Synthesis

| Catalytic Approach | Key Features | Potential Research Directions |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | High efficiency and selectivity. | Development of more robust and air-stable catalysts; milder reaction conditions. |

| Copper-Catalyzed Aerobic Oxidation | Utilizes molecular oxygen as a green oxidant. | Enhancing catalyst lifetime and selectivity; mechanistic studies. |

| Electrochemical Synthesis | Sustainable and atom-economical. | Optimization of reactor and electrode design; improving energy efficiency. |

| Biocatalysis | High enantioselectivity for chiral synthesis. | Discovery and engineering of novel enzymes for specific substrates. |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, maximizing yield, and ensuring safety. For reactions involving this compound, advanced spectroscopic techniques can provide invaluable insights.

Future research in this area will likely involve the integration of the following technologies:

In-situ Spectroscopies: Techniques such as in-situ Infrared (IR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. numberanalytics.commdpi.com This allows for precise control over reaction parameters.

2D NMR Spectroscopy: Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, including COSY, HSQC, and HMBC, are powerful tools for the structural elucidation of complex molecules and reaction intermediates. numberanalytics.com Their application in monitoring reactions of this compound can help in understanding reaction pathways. numberanalytics.com

Mass Spectrometry (MS): Mass spectrometry is essential for determining molecular weights and identifying reaction products and byproducts. numberanalytics.comigi-global.com Hyphenated techniques like GC-MS or LC-MS can be used for the analysis of complex reaction mixtures. numberanalytics.com

UV-Vis Spectroscopy: This technique can be used to track changes in the concentration of reactants and products that absorb in the UV-Visible region, offering a straightforward method for monitoring reaction kinetics. mdpi.comigi-global.com

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application in Synthesis of this compound |

|---|---|---|

| In-situ IR/Raman | Real-time concentration of species, reaction kinetics. | Optimization of reaction conditions and yield. |

| 2D NMR Spectroscopy | Detailed molecular structure, identification of intermediates. | Elucidation of reaction mechanisms. |

| Mass Spectrometry | Molecular weight, identification of products and byproducts. | Analysis of reaction outcomes and purity. |

| UV-Vis Spectroscopy | Concentration of UV-Vis active species, reaction kinetics. | Real-time monitoring of reaction progress. |

Integration of Machine Learning and AI in Predictive Chemistry and Material Design

Predictive Retrosynthesis: AI models can be trained on vast reaction databases to predict optimal synthetic routes for target molecules. elsevier.comcas.org This can significantly reduce the time and resources spent on designing and optimizing the synthesis of derivatives of this compound.

Reaction Outcome Prediction: Machine learning algorithms can predict the outcome of a reaction, including yield and potential side products, based on the starting materials, reagents, and reaction conditions. elsevier.comcas.org This predictive power allows for the in-silico screening of reaction conditions before any experiments are conducted.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties. elsevier.comnih.gov By inputting specific parameters, such as desired biological activity or material properties, researchers could use these models to generate new compounds based on the this compound scaffold.

Data-Driven Discovery: The success of AI in chemistry is heavily dependent on the quality and diversity of the training data. cas.org Future efforts will need to focus on curating large, high-quality datasets of chemical reactions and properties to improve the predictive accuracy of ML models.

Expanding Applications in Specialized Chemical Fields and Interdisciplinary Research

The unique combination of a fluorinated phenyl group and an α-ketoester functionality makes this compound a promising candidate for a variety of applications.

Medicinal Chemistry: Fluorine-containing compounds are prevalent in pharmaceuticals, with fluorine substitution often leading to improved metabolic stability, binding affinity, and bioavailability. morressier.comexlibrisgroup.comtandfonline.com The α-ketoester motif is also a key feature in many biologically active molecules and can act as a versatile synthetic handle. researchgate.netbeilstein-journals.orgnih.gov Future research could explore the use of this compound as a building block for the synthesis of novel drug candidates. researchgate.net

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy of agrochemicals. morressier.com About 30% of pesticides contain a fluorine atom or a fluorine-containing group. morressier.com The development of new pesticides and herbicides based on this compound is a potential area of investigation.

Materials Science: Fluorinated compounds are used in the production of liquid crystals, polymers, and surfactants. morressier.com The specific properties imparted by the 3-fluorophenyl group could be exploited in the design of new materials with tailored characteristics.

Interdisciplinary Research: The versatility of α-ketoesters as synthetic intermediates opens up possibilities for collaboration with other fields. nih.govnih.gov For example, their use in the synthesis of complex natural products or as probes for studying biological processes could be explored in conjunction with biologists and biochemists. beilstein-journals.org Furthermore, the development of novel multicomponent reactions involving aryl glyoxals is an active area of research for the synthesis of diverse heterocyclic compounds. nih.gov

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(3-fluorophenyl)-2-oxoacetate, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via esterification of 3-fluorophenylglyoxylic acid with methanol using sulfuric acid as a catalyst under reflux (60–80°C). Alternatively, condensation of 3-fluorobenzaldehyde with methyl oxalyl chloride in the presence of triethylamine (TEA) at 0–5°C yields the product. Purification via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate) is recommended for high purity (>95%) . Key parameters include maintaining anhydrous conditions and controlling temperature to minimize side reactions like hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ester carbonyl (C=O) appears at ~165–170 ppm (¹³C), while the ketone (C=O) resonates at ~190–200 ppm. The 3-fluorophenyl protons show distinct splitting patterns (e.g., meta-fluorine causes deshielding at ~7.3–7.8 ppm in ¹H NMR) .

- IR Spectroscopy : Strong stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups.

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ at m/z 197.1 (calculated for C₉H₇FO₃) and fragmentation patterns (e.g., loss of –OCH₃) validate the structure .

Advanced Research Questions

Q. How does the substitution position (3- vs. 4-fluoro) on the phenyl ring influence reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : The 3-fluoro substitution creates a meta-directing, electron-withdrawing effect, altering electrophilic aromatic substitution (EAS) reactivity compared to para-substituted analogs. Computational studies (e.g., DFT) can quantify charge distribution differences .

- Biological Activity : Fluorine at the 3-position may enhance steric hindrance, reducing binding to enzymes like cyclooxygenase (COX) compared to 4-fluoro analogs. Comparative assays (e.g., IC₅₀ measurements in enzyme inhibition studies) are critical .

- Lipophilicity : LogP values (via HPLC) for 3-fluoro derivatives are typically lower than 4-fluoro analogs, impacting membrane permeability. This can be validated using parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies resolve contradictory data on the biological activity of this compound across studies?

- Methodological Answer :

- Standardized Assays : Reproduce studies under controlled conditions (e.g., fixed cell lines, uniform solvent/DMSO concentrations) to eliminate variability .

- Structural Confirmation : Re-characterize batches using NMR and LC-MS to rule out impurities or degradation products, which may skew bioactivity results .

- Meta-Analysis : Compare data across analogs (e.g., 3-fluoro vs. 4-chloro derivatives) to identify trends. For example, if cytotoxicity varies with substituent electronegativity, structure-activity relationship (SAR) modeling can clarify discrepancies .

Q. How can researchers optimize experimental design to study the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :